molecular formula C16H16N2O2S2 B12192820 N-(1,3-benzothiazol-2-yl)-2,4,5-trimethylbenzenesulfonamide

N-(1,3-benzothiazol-2-yl)-2,4,5-trimethylbenzenesulfonamide

Cat. No.: B12192820
M. Wt: 332.4 g/mol
InChI Key: UHDLKUAZQWBTCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzothiazol-2-yl)-2,4,5-trimethylbenzenesulfonamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2,4,5-trimethylbenzenesulfonamide typically involves the reaction of 2-aminobenzothiazole with 2,4,5-trimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of microwave irradiation and solvent-free conditions, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-2,4,5-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2,4,5-trimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes required for bacterial growth. In cancer research, it may inhibit enzymes like topoisomerases or kinases, leading to the disruption of cancer cell division and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzothiazol-2-yl)-2,4,5-trimethylbenzenesulfonamide stands out due to its unique combination of the benzothiazole ring and the trimethylbenzenesulfonamide group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H16N2O2S2

Molecular Weight

332.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2,4,5-trimethylbenzenesulfonamide

InChI

InChI=1S/C16H16N2O2S2/c1-10-8-12(3)15(9-11(10)2)22(19,20)18-16-17-13-6-4-5-7-14(13)21-16/h4-9H,1-3H3,(H,17,18)

InChI Key

UHDLKUAZQWBTCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=NC3=CC=CC=C3S2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.